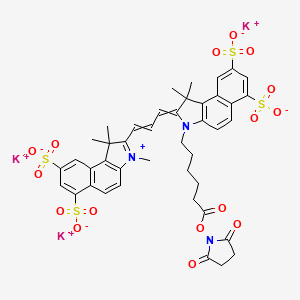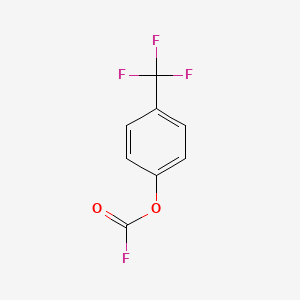
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is a chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ester. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 4-(trifluoromethyl)phenol with carbonofluoridic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)phenyl methanol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as a bioactive compound with antifungal properties.
Medicine: Explored for its role in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group increases the compound’s lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is unique due to its ester functional group combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, while 4-(trifluoromethyl)benzoic acid is primarily used in oxidation reactions, the ester form allows for a broader range of chemical transformations, including nucleophilic substitution and reduction .
Eigenschaften
CAS-Nummer |
2286-43-3 |
|---|---|
Molekularformel |
C8H4F4O2 |
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)phenyl] carbonofluoridate |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H |
InChI-Schlüssel |
MOZMNRLVKQNXPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

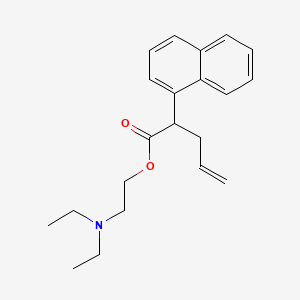



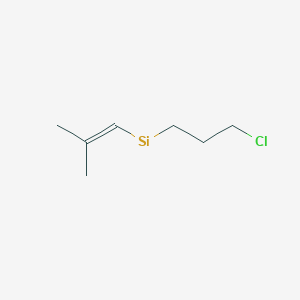
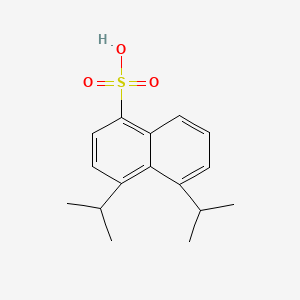
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)


